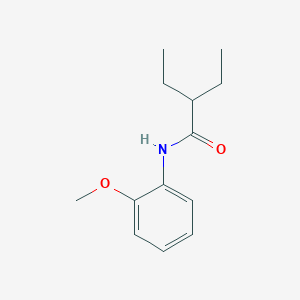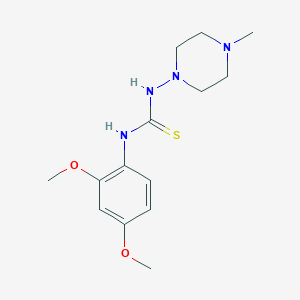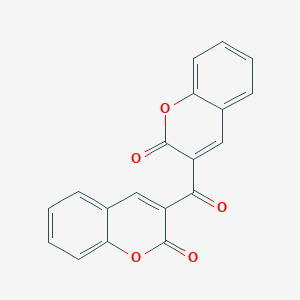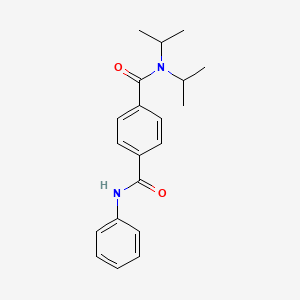
1-(1,3-benzodioxol-5-yl)-2,5-dimethyl-1H-pyrrole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1,3-benzodioxol-5-yl)-2,5-dimethyl-1H-pyrrole, also known as MDBP, is a chemical compound that belongs to the class of psychoactive substances. It is a synthetic derivative of the natural compound myristicin, which is found in nutmeg and other plants. MDBP has been studied for its potential use in scientific research due to its psychoactive properties and potential therapeutic applications.
Mécanisme D'action
The exact mechanism of action of 1-(1,3-benzodioxol-5-yl)-2,5-dimethyl-1H-pyrrole is not fully understood, but it is believed to act primarily as a dopamine and serotonin reuptake inhibitor. This means that it blocks the reuptake of these neurotransmitters, leading to increased levels of dopamine and serotonin in the brain. This can result in changes in mood, perception, and cognition.
Biochemical and Physiological Effects:
1-(1,3-benzodioxol-5-yl)-2,5-dimethyl-1H-pyrrole has been shown to have a number of biochemical and physiological effects. It has been shown to increase levels of dopamine and serotonin in the brain, leading to changes in mood, perception, and cognition. It has also been shown to have effects on other neurotransmitters, including norepinephrine and acetylcholine. Additionally, 1-(1,3-benzodioxol-5-yl)-2,5-dimethyl-1H-pyrrole has been shown to have effects on heart rate and blood pressure.
Avantages Et Limitations Des Expériences En Laboratoire
1-(1,3-benzodioxol-5-yl)-2,5-dimethyl-1H-pyrrole has a number of advantages for use in lab experiments. It is relatively easy to synthesize and has well-characterized chemical properties. Additionally, it has been shown to have consistent effects across different studies and has a relatively low toxicity. However, there are also limitations to its use in lab experiments. It has a relatively short duration of action, which can make it difficult to study long-term effects. Additionally, its psychoactive effects can make it difficult to control for confounding factors in experiments.
Orientations Futures
There are a number of future directions for research on 1-(1,3-benzodioxol-5-yl)-2,5-dimethyl-1H-pyrrole. One potential area of study is its potential therapeutic applications, particularly in the treatment of psychiatric disorders such as depression and anxiety. Additionally, further research is needed to fully understand the mechanism of action of 1-(1,3-benzodioxol-5-yl)-2,5-dimethyl-1H-pyrrole and its effects on different neurotransmitter systems. Finally, there is a need for further research on the safety and toxicity of 1-(1,3-benzodioxol-5-yl)-2,5-dimethyl-1H-pyrrole, particularly with regard to its potential for abuse.
Méthodes De Synthèse
1-(1,3-benzodioxol-5-yl)-2,5-dimethyl-1H-pyrrole can be synthesized through a multi-step process, starting with the reaction of myristicin with hydroxylamine to form the intermediate product, 3-(3,4-methylenedioxyphenyl)-2-nitropropene. This intermediate is then reduced using sodium borohydride to form the final product, 1-(1,3-benzodioxol-5-yl)-2,5-dimethyl-1H-pyrrole.
Applications De Recherche Scientifique
1-(1,3-benzodioxol-5-yl)-2,5-dimethyl-1H-pyrrole has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been shown to have psychoactive effects, including changes in mood, perception, and cognition. 1-(1,3-benzodioxol-5-yl)-2,5-dimethyl-1H-pyrrole has also been studied for its potential therapeutic applications, including its ability to modulate dopamine and serotonin neurotransmission.
Propriétés
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-2,5-dimethylpyrrole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c1-9-3-4-10(2)14(9)11-5-6-12-13(7-11)16-8-15-12/h3-7H,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZAURJBWDLNTBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=CC3=C(C=C2)OCO3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,3-benzodioxol-5-yl)-2,5-dimethyl-1H-pyrrole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-methylphenyl)thio]-N-(2,2,6,6-tetramethyl-4-piperidinyl)acetamide](/img/structure/B5753726.png)

![2-chloro-N-{[(3,4-dimethylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5753737.png)


![N-[2-(4-chlorophenyl)-1-(4-morpholinylcarbonyl)vinyl]acetamide](/img/structure/B5753753.png)






![2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl N-[(benzyloxy)carbonyl]glycinate](/img/structure/B5753795.png)
